molecular formula C8H4ClFN2O2 B1489675 3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1343830-70-5

3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B1489675
CAS No.: 1343830-70-5
M. Wt: 214.58 g/mol
InChI Key: XGEOHOUCXQNHEM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the phenyl ring, and an oxadiazolone ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: One common method involves the condensation of 3-chloro-4-fluorobenzaldehyde with hydrazine hydrate and carbon disulfide in the presence of a base.

  • Oxidation Reactions: Another approach is the oxidation of 3-chloro-4-fluorophenylhydrazine with an oxidizing agent such as hydrogen peroxide.

  • Cyclization Reactions: Cyclization of appropriate precursors can also be employed to form the oxadiazolone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance production efficiency.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution Reactions: Substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like sodium methoxide, electrophiles like acyl chlorides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at the chloro or fluoro positions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid

  • 3-Chloro-4-fluorophenylpiperazine

  • 3-Chloro-4-fluorophenylhydrazine

Uniqueness: 3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to its oxadiazolone ring system, which is not present in the other listed compounds. This structural feature may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-5-3-4(1-2-6(5)10)7-11-8(13)14-12-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOHOUCXQNHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=O)N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

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